2-(4-Methylphenoxy)acetohydrazide
Overview
Description
2-(4-Methylphenoxy)acetohydrazide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 4-methylphenoxy group
Mechanism of Action
Target of Action
Related compounds have been studied for their inhibitory effects on β-glucuronidase , suggesting that this enzyme could be a potential target.
Mode of Action
It is known that the compound forms intermolecular n-h⋯o, n-h⋯n and c-h⋯o hydrogen bonds, creating infinite two-dimensional networks parallel to (001) . This suggests that the compound may interact with its targets through hydrogen bonding.
Biochemical Pathways
Related compounds have been shown to inhibit β-glucuronidase , an enzyme involved in the metabolism of glucuronides. This suggests that 2-(4-Methylphenoxy)acetohydrazide may affect pathways involving glucuronide metabolism.
Result of Action
The compound’s ability to form hydrogen bonds suggests that it may influence the structure and function of its targets .
Action Environment
It is known that the compound is solid at room temperature , which may influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may have anti-inflammatory and antioxidant activities . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 2-(4-Methylphenoxy)acetohydrazide in animal models. One study reported that a related compound showed significant anti-inflammatory effects at a dose of 100 mg/kg in mice .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)acetohydrazide typically involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with hydrazine hydrate to yield this compound.
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Formation of 4-methylphenoxyacetic acid
Reactants: 4-methylphenol, chloroacetic acid
Conditions: Reflux in the presence of a base such as sodium hydroxide
Product: 4-methylphenoxyacetic acid
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Conversion to acid chloride
Reactants: 4-methylphenoxyacetic acid, thionyl chloride
Conditions: Reflux
Product: 4-methylphenoxyacetyl chloride
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Formation of this compound
Reactants: 4-methylphenoxyacetyl chloride, hydrazine hydrate
Conditions: Stirring at room temperature
Product: this compound
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or other reduced forms.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(4-Methylphenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)acetohydrazide
- 2-(4-Chlorophenoxy)acetohydrazide
- 2-(4-Nitrophenoxy)acetohydrazide
Comparison
2-(4-Methylphenoxy)acetohydrazide is unique due to the presence of the 4-methyl group, which can influence its reactivity and biological activity. Compared to 2-(4-Methoxyphenoxy)acetohydrazide, the methyl group is less electron-donating than the methoxy group, which can affect the compound’s behavior in electrophilic aromatic substitution reactions. The presence of the methyl group also makes it more hydrophobic compared to its methoxy and nitro counterparts.
Properties
IUPAC Name |
2-(4-methylphenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-2-4-8(5-3-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAPYOSQJTZYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351137 | |
Record name | 2-(4-methylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36304-39-9 | |
Record name | (4-Methylphenoxy)acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36304-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-methylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the crystal structure of 2-(4-Methylphenoxy)acetohydrazide and its derivatives?
A: Research indicates that this compound and its derivatives tend to form intricate crystal structures stabilized by various intermolecular interactions. For instance, in the crystal structure of this compound, the molecules are linked together through N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds, forming infinite two-dimensional networks parallel to the (001) plane. [] This tendency to form hydrogen bonds suggests potential for interactions with biological targets possessing hydrogen bonding sites.
Q2: How does the structure of this compound derivatives influence their crystal packing?
A: The presence of different substituents on the this compound scaffold significantly influences the crystal packing arrangement. In N′-[(E)-4-Methoxybenzylidene]-2-(4-methylphenoxy)acetohydrazide, the two independent molecules in the asymmetric unit exhibit different dihedral angles between the 4-methoxyphenyl ring and the toluene ring, indicating flexibility in the molecule. [] This flexibility, along with the specific substituents, dictates the types and strengths of intermolecular interactions, ultimately affecting the overall crystal packing and potentially influencing physicochemical properties.
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